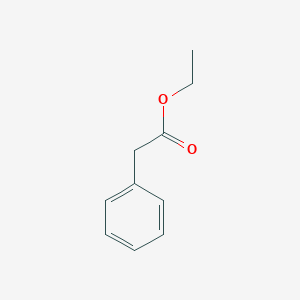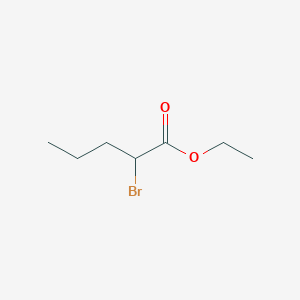
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Paeoniflorin can be synthesized through various methods, including chemical synthesis and biosynthesis. The chemical synthesis involves multiple steps, starting from simple organic compounds and progressing through a series of reactions to form the final product . The biosynthesis pathway in plants involves the conversion of isopentenyl pyrophosphate and dimethylallyl diphosphate into monoterpene glycosides .
Industrial Production Methods: Industrial production of paeoniflorin typically involves extraction from the roots of Paeonia lactiflora. The extraction process includes drying, grinding, and solvent extraction, followed by purification using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Paeoniflorin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions include various derivatives of paeoniflorin, which may exhibit different pharmacological properties .
Scientific Research Applications
Paeoniflorin has a wide range of applications in scientific research:
Mechanism of Action
Paeoniflorin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways.
Neuroprotective: Modulates neurotransmitter levels and protects against neuroinflammation.
Immunoregulatory: Enhances immune response by regulating the activity of immune cells.
Comparison with Similar Compounds
Paeoniflorin is unique among monoterpene glycosides due to its specific pharmacological profile. Similar compounds include:
Oxypaeoniflorin: A derivative of paeoniflorin with enhanced anti-inflammatory properties.
Benzoylpaeoniflorin: Exhibits similar pharmacological activities but with different potency and bioavailability.
Paeoniflorin stands out due to its broad spectrum of biological activities and its potential for therapeutic applications .
Properties
CAS No. |
146028-74-2 |
|---|---|
Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2,5-dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C8H12N2O4/c11-9(12)7-1-5-2-8(10(13)14)4-6(5)3-7/h5-8H,1-4H2 |
InChI Key |
PIDOIRCVMOYRIQ-UHFFFAOYSA-N |
SMILES |
C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
Pentalene, octahydro-2,5-dinitro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


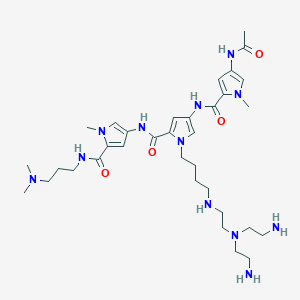
![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)
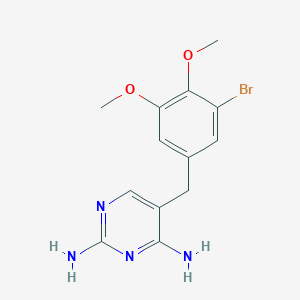
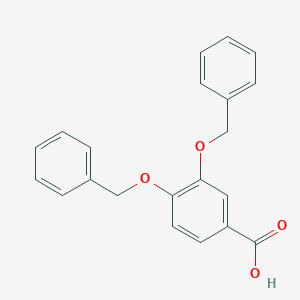
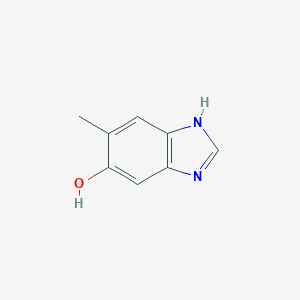
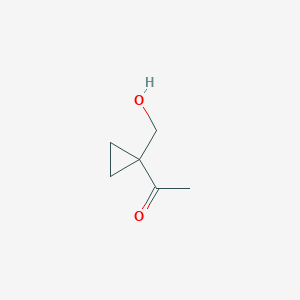
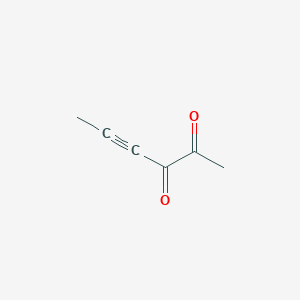
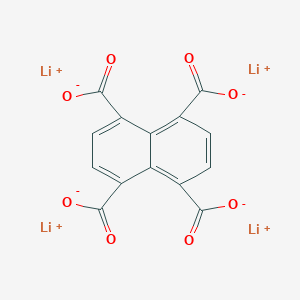
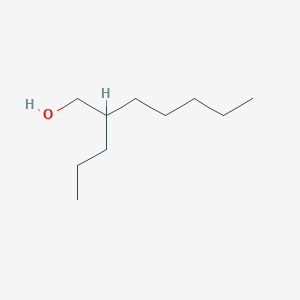
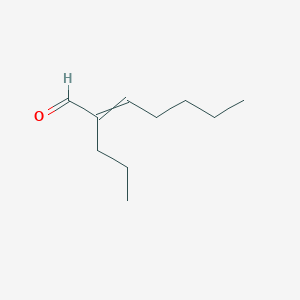
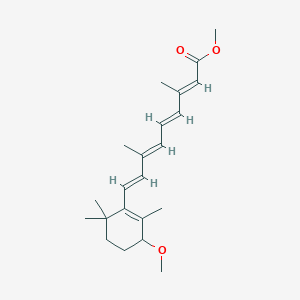
![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)
